Carbidopa
Carbidopa
Carbidopa Anhydrous is the anhydrous, levorotatory isomer of a synthetic hydrazine derivative of the neurotransmitter dopamine. Carbidopa, a peripheral dopa decarboxylase inhibitor, is used as an adjunct with levodopa to prevent levodopa degradation to dopamine in extracerebral tissue, thereby decreasing the peripheral side effects of levodopa. Carbidopa does not penetrate the blood brain barrier; therefore, it does not interfere with the central nervous system (CNS) metabolism of levodopa to the active neurotransmitter dopamine which, in high concentrations in the brain, has anti-parkinsonian effects.
Carbidopa is also known as L-alpha-Methyldopahydrazine or Carbidopa, (R)-isomer. Carbidopa is considered a slightly soluble (in water), acidic compound. Carbidopa is a drug which is used for treatment of the symptoms of idiopathic parkinson's disease (paralysis agitans), post-encephalitic parkinsonis. L-Carbidopa Anhydrous is the anhydrous, levorotatory isomer of a synthetic hydrazine derivative of the neurotransmitter dopamine. Carbidopa, a peripheral dopa decarboxylase inhibitor, is used as an adjunct with levodopa to prevent levodopa degradation to dopamine in extracerebral tissue, thereby decreasing the peripheral side effects of levodopa. Carbidopa does not penetrate the blood brain barrier; therefore, it does not interfere with the central nervous system (CNS) metabolism of levodopa to the active neurotransmitter dopamine which, in high concentrations in the brain, has anti-parkinsonian effects.
Carbidopa (anhydrous) is 3-(3,4-Dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used (commonly as its hydrate) in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug and a dopaminergic agent. It is a member of hydrazines, a monocarboxylic acid and a member of catechols.
Carbidopa is also known as L-alpha-Methyldopahydrazine or Carbidopa, (R)-isomer. Carbidopa is considered a slightly soluble (in water), acidic compound. Carbidopa is a drug which is used for treatment of the symptoms of idiopathic parkinson's disease (paralysis agitans), post-encephalitic parkinsonis. L-Carbidopa Anhydrous is the anhydrous, levorotatory isomer of a synthetic hydrazine derivative of the neurotransmitter dopamine. Carbidopa, a peripheral dopa decarboxylase inhibitor, is used as an adjunct with levodopa to prevent levodopa degradation to dopamine in extracerebral tissue, thereby decreasing the peripheral side effects of levodopa. Carbidopa does not penetrate the blood brain barrier; therefore, it does not interfere with the central nervous system (CNS) metabolism of levodopa to the active neurotransmitter dopamine which, in high concentrations in the brain, has anti-parkinsonian effects.
Carbidopa (anhydrous) is 3-(3,4-Dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used (commonly as its hydrate) in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug and a dopaminergic agent. It is a member of hydrazines, a monocarboxylic acid and a member of catechols.
Brand Name:
Vulcanchem
CAS No.:
28860-95-9
VCID:
VC0001219
InChI:
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1
SMILES:
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Molecular Formula:
C10H14N2O4
Molecular Weight:
226.23 g/mol
Carbidopa
CAS No.: 28860-95-9
APIs
VCID: VC0001219
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
CAS No. | 28860-95-9 |
---|---|
Product Name | Carbidopa |
Molecular Formula | C10H14N2O4 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1 |
Standard InChIKey | TZFNLOMSOLWIDK-JTQLQIEISA-N |
Isomeric SMILES | C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Appearance | Solid powder |
Boiling Point | Decomposes |
Melting Point | 203-208 °C 208.0 °C 203-205°C |
Physical Description | Solid |
Description | Carbidopa Anhydrous is the anhydrous, levorotatory isomer of a synthetic hydrazine derivative of the neurotransmitter dopamine. Carbidopa, a peripheral dopa decarboxylase inhibitor, is used as an adjunct with levodopa to prevent levodopa degradation to dopamine in extracerebral tissue, thereby decreasing the peripheral side effects of levodopa. Carbidopa does not penetrate the blood brain barrier; therefore, it does not interfere with the central nervous system (CNS) metabolism of levodopa to the active neurotransmitter dopamine which, in high concentrations in the brain, has anti-parkinsonian effects. Carbidopa is also known as L-alpha-Methyldopahydrazine or Carbidopa, (R)-isomer. Carbidopa is considered a slightly soluble (in water), acidic compound. Carbidopa is a drug which is used for treatment of the symptoms of idiopathic parkinson's disease (paralysis agitans), post-encephalitic parkinsonis. L-Carbidopa Anhydrous is the anhydrous, levorotatory isomer of a synthetic hydrazine derivative of the neurotransmitter dopamine. Carbidopa, a peripheral dopa decarboxylase inhibitor, is used as an adjunct with levodopa to prevent levodopa degradation to dopamine in extracerebral tissue, thereby decreasing the peripheral side effects of levodopa. Carbidopa does not penetrate the blood brain barrier; therefore, it does not interfere with the central nervous system (CNS) metabolism of levodopa to the active neurotransmitter dopamine which, in high concentrations in the brain, has anti-parkinsonian effects. Carbidopa (anhydrous) is 3-(3,4-Dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used (commonly as its hydrate) in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug and a dopaminergic agent. It is a member of hydrazines, a monocarboxylic acid and a member of catechols. |
Solubility | 3.8 mg/L |
Synonyms | Carbidopa Carbidopa, (R)-Isomer Carbidopa, (S)-Isomer Lodosin Lodosyn Methyldopahydrazine MK 485 MK 486 MK-485 MK-486 MK485 MK486 |
PubChem Compound | 34359 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume